molecular formula C24H22FN3O2S2 B2705978 2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1206988-10-4

2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2705978
CAS No.: 1206988-10-4
M. Wt: 467.58
InChI Key: TXPXSAIXLJMRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Biological Activity

The compound 2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a derivative of thienopyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN2OSC_{20}H_{21}FN_2OS with a molecular weight of approximately 364.46 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with an ethyl group and a p-tolyl group, along with a thioether linkage and an acetamide moiety.

Biological Activity Overview

Research has demonstrated that thienopyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some compounds within this class have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Thienopyrimidine derivatives are being investigated for their role in reducing inflammation.

Anticancer Activity

A study highlighted that compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. For example, derivatives targeting the dihydrofolate reductase (DHFR) enzyme have been particularly effective in cancer therapy due to their role in DNA synthesis and repair processes.

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-231 (breast cancer)1.5DHFR inhibition
Compound BSK-Hep-1 (liver cancer)2.0Apoptosis induction
Compound CNUGC-3 (gastric cancer)1.8Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby affecting cancer cell proliferation.
  • Receptor Modulation : Similar compounds have been noted to interact with various receptors, including those involved in apoptosis and cell signaling pathways.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death has also been observed with certain thienopyrimidine derivatives.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, a series of thienopyrimidine derivatives were tested for their anticancer properties. The compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 1.5 µM, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-7-5-14(2)6-8-16)27-24(28)32-13-20(29)26-19-10-9-17(25)11-15(19)3/h5-12H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPXSAIXLJMRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.